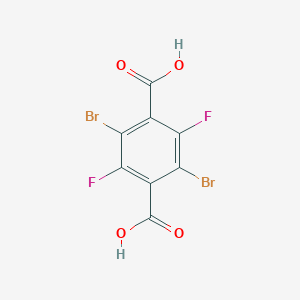
2,5-Dibromo-3,6-difluoroterephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3,6-difluoroterephthalic acid is an organic compound with the molecular formula C8H2Br2F2O4 It is a derivative of terephthalic acid, where the hydrogen atoms at positions 2 and 5 are replaced by bromine atoms, and those at positions 3 and 6 are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-difluoroterephthalic acid typically involves the bromination and fluorination of terephthalic acid derivatives. One common method is the direct bromination of 3,6-difluoroterephthalic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3,6-difluoroterephthalic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Reduction: Zinc powder in acetic acid or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of various substituted terephthalic acids.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 3,6-difluoroterephthalic acid.
Scientific Research Applications
2,5-Dibromo-3,6-difluoroterephthalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 2,5-Dibromo-3,6-difluoroterephthalic acid exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromoterephthalic acid: Lacks the fluorine atoms, leading to different reactivity and properties.
3,6-Difluoroterephthalic acid: Lacks the bromine atoms, affecting its chemical behavior.
2,5-Dichloro-3,6-difluoroterephthalic acid: Chlorine atoms instead of bromine, resulting in different reactivity.
Uniqueness
2,5-Dibromo-3,6-difluoroterephthalic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C8H2Br2F2O4 |
|---|---|
Molecular Weight |
359.90 g/mol |
IUPAC Name |
2,5-dibromo-3,6-difluoroterephthalic acid |
InChI |
InChI=1S/C8H2Br2F2O4/c9-3-1(7(13)14)5(11)4(10)2(6(3)12)8(15)16/h(H,13,14)(H,15,16) |
InChI Key |
XXCOZGCHGGXOKI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)C(=O)O)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















